molecular formula C8H4FNOS B2365142 5-Fluoro-1,3-benzothiazole-2-carbaldehyde CAS No. 139425-46-0

5-Fluoro-1,3-benzothiazole-2-carbaldehyde

Cat. No.: B2365142
CAS No.: 139425-46-0
M. Wt: 181.18
InChI Key: OIPIPWSTKLCZOS-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is a fluorinated benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The fluorine atom in 5-Fluoro-1,3-benzothiazole-2-carbaldehyde could enhance the compound’s reactivity, potentially increasing its binding affinity to its targets.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that this compound may also exhibit similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,3-benzothiazole-2-carbaldehyde typically involves the reaction of 2-aminobenzenethiol with fluorinated aldehydes or acyl chlorides. One common method includes the condensation of 2-aminobenzenethiol with 5-fluoro-2-formylbenzoic acid under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach involves the use of Lawesson’s reagent for thionation, which facilitates the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1,3-benzothiazole-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

5-fluoro-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIPWSTKLCZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 36 g of 5-fluorobenzothiazole in 100 ml of diethyl ether cooled to -70° C. was added dropwise over a 5 minute period 9.4 ml of a 2.5M solution of n-butyl lithium in hexane. The reaction mixture was allowed to warm to -50° C. for one hour and was then cooled to -78° C. Dry dimethylformamide (2.8 ml) was added dropwise and the reaction mixture allowed to warm to room temperature over a period of two hours. The reaction was diluted with 300 ml of diethyl ether and washed with 1N hydrochloric acid (1×40 ml), water (1×40 ml), a saturated sodium bicarbonate solution (1×40 ml) and dried over magnesium sulfate. The solvent was removed and the residual product flash chromatographed on silica (50% ethyl acetate--hexane; v:v) to give 24.7 g of the titled product, m.p. 105°-107° C.
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